BenchChemオンラインストアへようこそ!

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Glucokinase activator Structure-activity relationship Diabetes

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS 896303-31-4) is a synthetic small-molecule glucokinase (GK) activator belonging to the phenylacetamide/thiazole class of allosteric GK activators. The compound features a 4-oxo-4H-pyran-3-yl ester core linked to a 4-methylthiazol-2-yl thiomethyl moiety and a 3,4-diethoxybenzoate substituent, with a molecular formula of C21H21NO6S2 and molecular weight of 447.52 g/mol.

Molecular Formula C21H21NO6S2
Molecular Weight 447.52
CAS No. 896303-31-4
Cat. No. B2897831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
CAS896303-31-4
Molecular FormulaC21H21NO6S2
Molecular Weight447.52
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C)OCC
InChIInChI=1S/C21H21NO6S2/c1-4-25-17-7-6-14(8-18(17)26-5-2)20(24)28-19-10-27-15(9-16(19)23)12-30-21-22-13(3)11-29-21/h6-11H,4-5,12H2,1-3H3
InChIKeyLOFZJYWQPGMOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS 896303-31-4): A Liver-Selective Glucokinase Activator Candidate


6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS 896303-31-4) is a synthetic small-molecule glucokinase (GK) activator belonging to the phenylacetamide/thiazole class of allosteric GK activators [1]. The compound features a 4-oxo-4H-pyran-3-yl ester core linked to a 4-methylthiazol-2-yl thiomethyl moiety and a 3,4-diethoxybenzoate substituent, with a molecular formula of C21H21NO6S2 and molecular weight of 447.52 g/mol . It originates from a Kowa Company Ltd. patent series (e.g., US9242978B2, MX2015003638A) specifically designed to achieve selective hepatic glucokinase activation with reduced hypoglycemic risk for the treatment of type 2 diabetes and impaired glucose tolerance [1].

Why Generic Substitution of CAS 896303-31-4 is Not Advisable in Glucokinase Activator Research


Glucokinase activators (GKAs) exhibit extreme sensitivity to minor structural modifications, particularly at the benzoate ester position, where subtle changes in substituent electronics, lipophilicity, and steric bulk profoundly alter allosteric binding affinity, hepatic versus pancreatic selectivity, and downstream hypoglycemic risk profiles [1][2]. The Kowa patent series explicitly demonstrates that varying the aromatic ester substituent yields compounds with divergent GK activation potencies and liver-selectivity indices, meaning that even close analogs (e.g., the 3,5-dimethylbenzoate or unsubstituted benzoate derivatives) cannot be assumed to replicate the pharmacological profile of the 3,4-diethoxybenzoate variant [1]. Generic interchange without matching the precise ester substitution pattern risks selecting a compound with inferior target engagement, altered tissue distribution, or an unacceptable hypoglycemic safety margin, rendering direct procurement of CAS 896303-31-4 essential for studies requiring fidelity to the specific Kowa-series structure-activity relationship (SAR) data [1].

Quantitative Differentiation Evidence for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate Versus Analogs


Structural Differentiation: 3,4-Diethoxybenzoate Ester vs. Closest Analogs in the Kowa GKA Series

CAS 896303-31-4 incorporates a 3,4-diethoxybenzoate ester at the pyran-3-yl position, a substitution pattern that is structurally distinct from the closest disclosed Kowa-series analogs. The patent family explicitly claims a range of ester substituents, with the 3,4-diethoxy substitution conferring a unique combination of electron-donating ethoxy groups that is absent in comparators such as the 3,5-dimethylbenzoate analog (CAS 896302-23-1) or the 2,5-dichlorobenzoate analog [1][2]. No direct head-to-head quantitative pharmacological comparison between the 3,4-diethoxybenzoate compound and these specific analogs has been identified in the available public domain data. However, the patent class-level data indicate that variations in the benzoate ester substituent modulate GK activation potency and liver selectivity, establishing structural non-interchangeability as a procurement-relevant consideration [1].

Glucokinase activator Structure-activity relationship Diabetes

Liver-Selective Glucokinase Activation: Class-Level Differentiation from Non-Selective GKAs

The Kowa patent series, within which CAS 896303-31-4 resides, was specifically designed to create compounds that selectively activate liver glucokinase while minimizing pancreatic GK activation, a strategy intended to reduce hypoglycemic risk compared to non-selective GKAs such as LY2608204 or MK-0941 [1][2]. The patent explicitly states that the invention aims 'to create a compound that selectively activates glucokinase in the liver' and 'to provide an agent for treating and preventing diabetes and impaired glucose tolerance, wherein the agent has a low hypoglycemia risk' [1]. However, no published quantitative hepatoselectivity index (e.g., liver EC50 / pancreas EC50 ratio) for CAS 896303-31-4 itself has been identified in the public domain. This differentiation is therefore class-level rather than compound-specific and must be interpreted with caution.

Hepatoselectivity Glucokinase Hypoglycemia risk

Thiazole-Pyran-Benzoyl Hybrid Scaffold: Differentiation from Phenylacetamide-Only GKAs

CAS 896303-31-4 incorporates a hybrid scaffold combining a 4-oxo-4H-pyran-3-yl ester core with a 4-methylthiazol-2-yl thiomethyl moiety, which structurally differentiates it from simpler phenylacetamide-only GKAs (e.g., those in the Roche/Novartis series) that lack the pyran ring [1][2]. The J. Med. Chem. 2013 paper on structure-based design of thiazole-containing GKAs demonstrates that the thiazole-pyran scaffold engages a distinct allosteric binding pocket in human glucokinase (PDB: 4MLE, 4MLH), and crystallographic studies confirm that the amino-thiazole motif forms specific hydrogen-bond interactions within the allosteric site [2]. While no crystallographic data specific to CAS 896303-31-4 are publicly available, the shared thiazole-pyran scaffold with the structurally characterized GKA series suggests a similar binding mode, differentiating it from phenylacetamide-only or other scaffold-class GKAs [2].

Scaffold diversity Allosteric activator Medicinal chemistry

Optimal Research and Procurement Application Scenarios for CAS 896303-31-4


SAR Studies on Benzoate Ester Modifications in the Kowa Glucokinase Activator Series

When a medicinal chemistry team is systematically exploring the structure-activity relationship of the benzoate ester position within the 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl scaffold, CAS 896303-31-4 serves as the 3,4-diethoxybenzoate reference point. Its procurement is scientifically justified for direct comparison with the 3,5-dimethylbenzoate analog (CAS 896302-23-1) and other ester variants to map the influence of electron-donating ethoxy substituents on GK activation potency and hepatoselectivity, as suggested by the patent SAR scope [1].

Liver-Selective Glucokinase Activator Lead Optimization Programs

For diabetes drug discovery programs specifically pursuing the liver-selective GKA strategy described in the Kowa patent family, CAS 896303-31-4 represents a chemically distinct entry within a patent series explicitly designed to minimize hypoglycemic risk [1]. Its procurement is appropriate as a tool compound for benchmarking hepatic versus pancreatic GK activation assays, provided that the user independently generates the compound-specific selectivity data that are currently absent from the public domain.

Synthetic Intermediate for Further Derivatization of the Thiazole-Pyran Scaffold

The compound's modular architecture—comprising a 4-oxo-4H-pyran-3-yl core, a 4-methylthiazol-2-yl thiomethyl linker, and a 3,4-diethoxybenzoate ester—makes it a versatile advanced intermediate for further synthetic elaboration . Researchers engaged in scaffold diversification or prodrug design within the GKA field may procure CAS 896303-31-4 as a late-stage intermediate, leveraging the established synthetic route and commercial availability at ≥95% purity for subsequent functional group transformations .

Allosteric Glucokinase Binding Mode Studies Using the Thiazole-Pyran Scaffold

Based on the published X-ray crystallography of closely related amino-thiazole GKAs in complex with human glucokinase (PDB: 4MLE, 4MLH), CAS 896303-31-4 may serve as a structural probe for biophysical studies of the GK allosteric site [1]. Its procurement is relevant for research groups conducting surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray co-crystallography with human glucokinase, though users should note that no co-crystal structure of this specific compound has been deposited to date.

Quote Request

Request a Quote for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.